methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to exhibit anti-inflammatory, analgesic, antitumor, and neuroprotective activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized using various methods. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate. Some of the potential areas of exploration include:
1. Investigation of the mechanism of action of this compound in different diseases.
2. Development of novel analogs of this compound with improved pharmacokinetic properties.
3. Evaluation of the efficacy of this compound in combination with other chemotherapeutic agents.
4. Investigation of the potential use of this compound as a diagnostic tool for different diseases.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis of this compound has been achieved using several methods, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects and can be used in lab experiments with some limitations. There are several future directions for research on this compound, which can lead to the development of novel therapies for different diseases.
Synthesis Methods
The synthesis of methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has been achieved using several methods. One of the most commonly used methods is the reaction between 4-chlorophenyl hydrazine and ethyl acetoacetate in the presence of acetic acid and refluxed with methanol. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate have been explored in various scientific studies. This compound has shown promising results in the treatment of several diseases such as cancer, inflammation, and neurological disorders.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUSUNGFPSSUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.